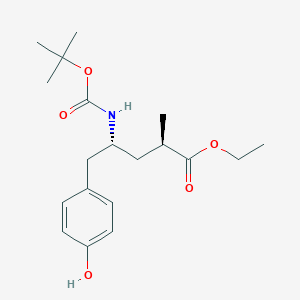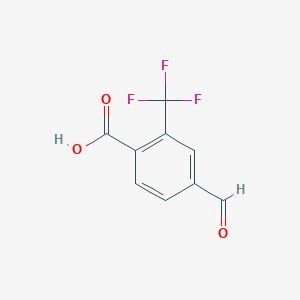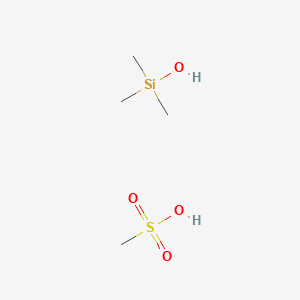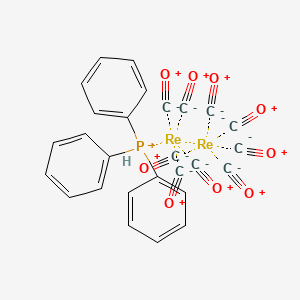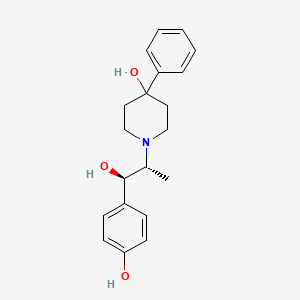![molecular formula C45H36N2O2 B15250130 1-(2-{Bis[4-(diphenylamino)phenyl]methyl}-5-hydroxyphenyl)ethan-1-one CAS No. 59852-61-8](/img/structure/B15250130.png)
1-(2-{Bis[4-(diphenylamino)phenyl]methyl}-5-hydroxyphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Bis(4-(diphenylamino)phenyl)methyl)-5-hydroxyphenyl)ethanone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central ethanone group bonded to a hydroxyphenyl and a bis(diphenylamino)phenyl group, making it a subject of interest in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bis(4-(diphenylamino)phenyl)methyl)-5-hydroxyphenyl)ethanone typically involves multi-step organic reactions. One common method includes the condensation of 4-(diphenylamino)benzaldehyde with 5-hydroxyacetophenone under acidic conditions to form the intermediate, followed by further reactions to introduce the ethanone group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(Bis(4-(diphenylamino)phenyl)methyl)-5-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-(2-(Bis(4-(diphenylamino)phenyl)methyl)-5-hydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 1-(2-(Bis(4-(diphenylamino)phenyl)methyl)-5-hydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and material properties. For instance, its ability to undergo oxidation and reduction reactions makes it a valuable tool in studying redox biology and developing redox-active materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-bis(4-(diphenylamino)phenyl)ethane-1,2-dione
- 1,2-bis(4-(diphenylamino)phenyl)ethane-1,2-dione
Uniqueness
1-(2-(Bis(4-(diphenylamino)phenyl)methyl)-5-hydroxyphenyl)ethanone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its hydroxy and ethanone groups provide versatile sites for chemical modifications, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
59852-61-8 |
|---|---|
Molekularformel |
C45H36N2O2 |
Molekulargewicht |
636.8 g/mol |
IUPAC-Name |
1-[2-[bis[4-(N-phenylanilino)phenyl]methyl]-5-hydroxyphenyl]ethanone |
InChI |
InChI=1S/C45H36N2O2/c1-33(48)44-32-42(49)30-31-43(44)45(34-22-26-40(27-23-34)46(36-14-6-2-7-15-36)37-16-8-3-9-17-37)35-24-28-41(29-25-35)47(38-18-10-4-11-19-38)39-20-12-5-13-21-39/h2-32,45,49H,1H3 |
InChI-Schlüssel |
BBYPDIKYUXXZAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC(=C1)O)C(C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate](/img/structure/B15250048.png)
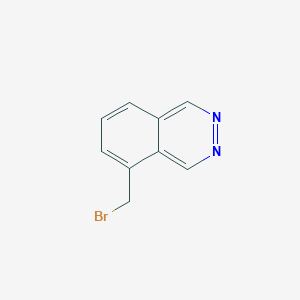

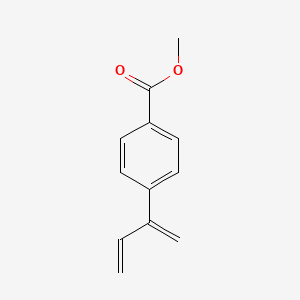
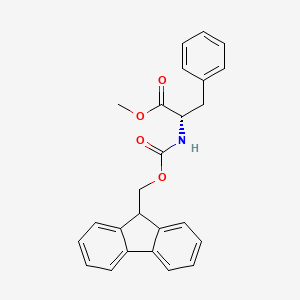
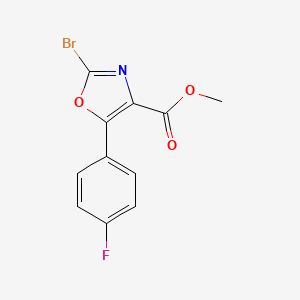

![2,3,5,8-Tetrachloropyrido[2,3-d]pyridazine](/img/structure/B15250087.png)
